Corydamine

Übersicht

Beschreibung

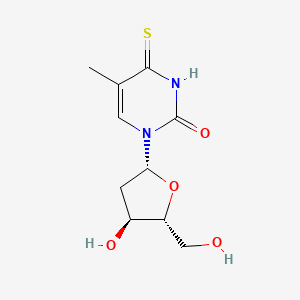

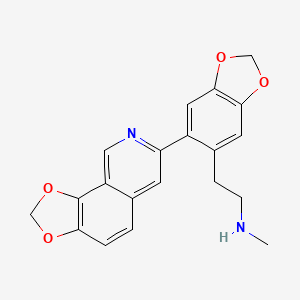

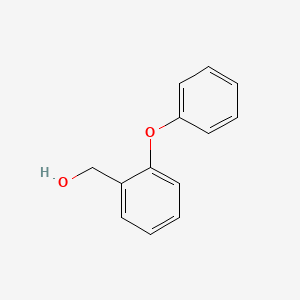

Corydamine is a 3-arylisoquinoline alkaloid . It is a potent DNA topoisomerase I/II inhibitor . Corydamine has anti-cancer activity . It is sourced from the tubers of Corydalis incisa .

Physical And Chemical Properties Analysis

Corydamine has a molecular weight of 350.4 g/mol . It is a crystalline powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

1. Anti-Hepatocellular Carcinoma Effects

- Summary of Application: Corydamine, an isoquinoline alkaloid isolated from Hypecoum leptocarpum, a traditional Tibetan Medicine, has been shown to have anti-cancer properties . The anti-cancer activity of Corydamine is of great value in the development of novel anti-cancer drugs .

- Methods of Application: In this study, the synthesis and anti-cancer activity evaluation of Corydamine were completed . The research in vitro confirmed that Corydamine suppressed cell proliferation and metastasis, arrested the cell cycle at the G1/G0 phase, and triggered mitochondrial pathway apoptosis through inhibiting the activation of the PI3K/AKT/mTOR pathway .

- Results or Outcomes: Studies in vivo on LM9 xenograft nude mice demonstrated that Corydamine therapy markedly inhibited tumor growth . These findings suggest that Corydamine might be a candidate for the treatment of hepatocellular carcinoma .

2. Alkaloid Structure Analysis

- Summary of Application: Two new alkaloids, Corydamine hydrochloride and N-formyl Corydamine, were isolated from Corydalis incisa PERS. (Papaveraceae) and their structures were established .

- Methods of Application: The structures of Corydamine hydrochloride and N-formyl Corydamine were established by spectroscopic analyses and their chemical conversion to coptisine iodide and anhydrodihydroprotopine-B .

- Results or Outcomes: Corydamine hydrochloride and N-formyl Corydamine are noted as the first naturally occurring alkaloids having the 3-phenyl isoquinoline skeleton .

Safety And Hazards

The safety data sheet for Corydamine suggests that it should be handled with care . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also recommended to use personal protective equipment when handling Corydamine .

Eigenschaften

IUPAC Name |

2-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHAIQHZMVRBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corydamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)